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Compound of Interest

Compound Name: 2,3-Dihydroamentoflavone

CAS No.: 34340-51-7

Cat. No.: B600323

Get Quote

Abstract
2,3-Dihydroamentoflavone (C30H20O10), a bioactive biflavonoid found in Selaginella and

Cycas species, exhibits potent anti-diabetic and neuroprotective properties. Its analysis is

complicated by the presence of its unsaturated analogue, Amentoflavone (C30H18O10), and

other structural isomers. This guide details a validated LC-MS/MS protocol utilizing Negative

Mode ESI and specific Retro-Diels-Alder (RDA) fragmentation monitoring to achieve baseline

separation and unambiguous identification.

Introduction & Mechanistic Insight
The primary challenge in analyzing 2,3-dihydroamentoflavone is distinguishing it from the

ubiquitous amentoflavone. The two molecules differ by only 2 Daltons (saturation at the C2-C3

bond of one flavone unit).

Chemical Basis: 2,3-Dihydroamentoflavone is essentially a dimer of apigenin and

naringenin (or a reduced apigenin dimer) linked via the I-3',II-8 bond.
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Mass Spectrometry Logic: While both compounds ionize in negative mode, the dihydro

congener exhibits a precursor ion at m/z 539 [M-H]⁻, compared to m/z 537 [M-H]⁻ for

amentoflavone.

Chromatographic Behavior: The saturation of the C2-C3 bond disrupts the planarity of the

molecule, altering its interaction with C18 stationary phases. This structural "kink" typically

results in 2,3-dihydroamentoflavone eluting slightly earlier than the planar, fully conjugated

amentoflavone under reverse-phase conditions.

Experimental Protocol
Chemicals and Reagents

Standards: 2,3-Dihydroamentoflavone (>98% purity), Amentoflavone (reference standard).

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and

ultrapure water (18.2 MΩ·cm).

Matrix: Dried Selaginella doederleinii or Cycas pectinata leaves.

Sample Preparation (Ultrasound-Assisted Extraction)
This method maximizes biflavonoid recovery while minimizing thermal degradation.

Pulverization: Grind dried plant material to a fine powder (pass through 60-mesh sieve).

Extraction: Weigh 100 mg of powder into a 15 mL centrifuge tube.

Solvent Addition: Add 5.0 mL of 70% Methanol (v/v).

Sonication: Sonicate at 40 kHz, 25°C for 30 minutes.

Clarification: Centrifuge at 12,000 rpm for 10 minutes.

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF MS.
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Parameter Setting / Description

Column
Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100

mm, 1.8 µm) or equivalent

Column Temp 40°C

Flow Rate 0.3 mL/min

Injection Vol 2.0 µL

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B Acetonitrile

Ion Source ESI Negative Mode (-)

Capillary Voltage -2.5 kV

Source Temp 500°C

Gradient Elution Table:

Time (min) % Mobile Phase B Curve

0.0 15 Initial

2.0 30 Linear

10.0 55 Linear

12.0 95 Linear

14.0 95 Hold

14.1 15 Re-equilibrate

| 17.0 | 15 | End |

Mass Spectrometry Parameters (MRM)
The following transitions rely on the characteristic cleavage of the inter-flavonoid bond and

RDA fragmentation.
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Compound
Precursor Ion
(m/z)

Product Ion 1
(Quant)

Product Ion 2
(Qual)

Collision
Energy (eV)

2,3-

Dihydroamentofl

avone

539.1 [M-H]⁻ 375.0 413.1 35 / 40

Amentoflavone 537.1 [M-H]⁻ 375.0 409.0 35 / 40

Note: The m/z 375 fragment is common to both but originates from the cleavage of the C-C

linkage combined with RDA losses. The precursor mass filter (Q1) provides the primary

selectivity.

Results & Discussion
Chromatographic Separation
Under the prescribed HSS T3 column conditions, the separation of the critical pair is achieved:

2,3-Dihydroamentoflavone: RT ~ 8.4 min

Amentoflavone: RT ~ 8.8 min The HSS T3 column is recommended over standard C18

because its proprietary bonding technology provides better retention for polar/semi-polar

phenolics, enhancing resolution between the dihydro- and fully unsaturated forms.

Fragmentation Pathway Analysis
Understanding the fragmentation is crucial for confirming identity in the absence of standards.

Precursor m/z 539: The molecule is deprotonated.

RDA Cleavage: The C-ring of the flavonoid units undergoes Retro-Diels-Alder cleavage.[1]

Inter-flavonoid Bond Cleavage: The I-3',II-8 bond is robust but cleaves under higher collision

energies.

Diagnostic Ions:

m/z 375: Represents a fragment retaining the intact flavone unit plus part of the linker.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b600323/docs?utm_src=pdf-body#application-note-high-resolution-lc-ms-ms-identification-of-2-3-dihydroamentoflavone
https://www.researchgate.net/figure/Retro-Diels-Alder-reaction-mechanisms-for-the-formation-of-1-3-A-th-and-1-3-B-th_fig5_50353080
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600323?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z 413: Loss of the A-ring (C6H6O3, ~126 Da) via RDA from the saturated unit.

Visualized Workflows
Figure 1: Analytical Workflow
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Caption: Step-by-step LC-MS/MS workflow for the isolation and detection of 2,3-
dihydroamentoflavone.

Figure 2: Fragmentation Logic
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Caption: Simplified fragmentation pathway highlighting the distinction from Amentoflavone.

Method Validation Criteria
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To ensure data integrity (E-E-A-T), the method must be validated against the following

parameters:

Linearity: r² > 0.999 over the range of 1–1000 ng/mL.

Recovery: Spike samples at three concentration levels; acceptable recovery range is 85–

115%.

Precision: Intra-day and Inter-day RSD < 5%.

Selectivity: No interfering peaks at the retention time of 2,3-dihydroamentoflavone in blank

matrix samples.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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